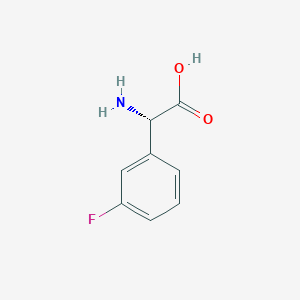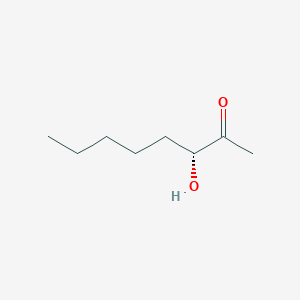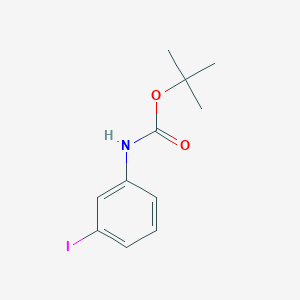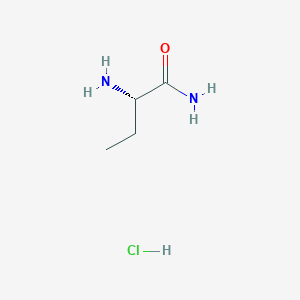![molecular formula C5H7N3O B119340 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol CAS No. 153851-51-5](/img/structure/B119340.png)
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol, also known as DHPAT, is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it an attractive candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been the subject of numerous studies due to its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antimicrobial, and antiviral properties. 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. For example, 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Efectos Bioquímicos Y Fisiológicos
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. In addition, 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been shown to have anxiolytic and sedative effects, which may make it useful in the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol in lab experiments is its unique structure, which makes it an attractive candidate for the development of new drugs. However, there are also some limitations to using 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol in lab experiments. For example, it can be difficult to synthesize in large quantities, and its purity can be difficult to control. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol. One area of interest is the development of new drugs based on its structure. Researchers are also interested in studying its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. Its unique structure and potential therapeutic properties make it an attractive candidate for the development of new drugs. While there are still many unanswered questions about its mechanism of action and limitations in lab experiments, the future looks promising for further research on 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol.
Métodos De Síntesis
There are several methods for synthesizing 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol, but the most common one involves the reaction of 2-aminopyridine with ethyl glyoxalate in the presence of a base catalyst. This reaction leads to the formation of an intermediate compound, which is then cyclized to produce 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol. The purity of the final product can be improved by recrystallization or chromatography.
Propiedades
Número CAS |
153851-51-5 |
|---|---|
Nombre del producto |
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol |
Fórmula molecular |
C5H7N3O |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol |
InChI |
InChI=1S/C5H7N3O/c9-4-1-2-8-5(4)6-3-7-8/h3-4,9H,1-2H2 |
Clave InChI |
DBSHTRPXNPDQQU-UHFFFAOYSA-N |
SMILES |
C1CN2C(=NC=N2)C1O |
SMILES canónico |
C1CN2C(=NC=N2)C1O |
Sinónimos |
5H-Pyrrolo[1,2-b][1,2,4]triazol-7-ol,6,7-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



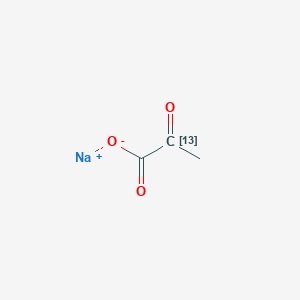
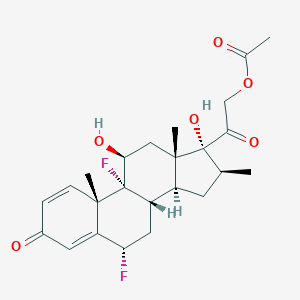
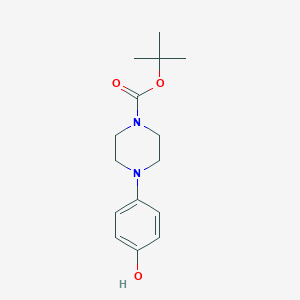
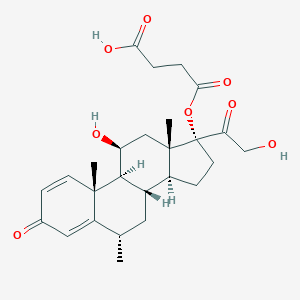
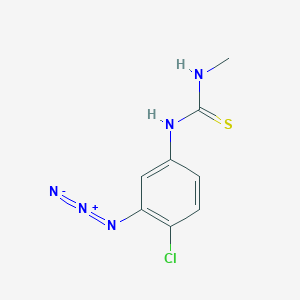
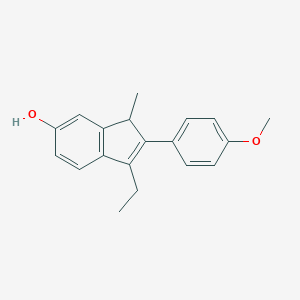
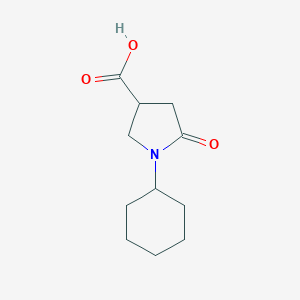
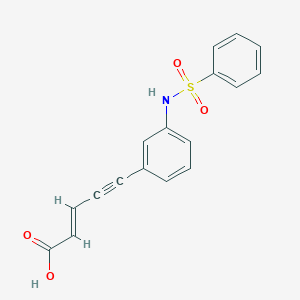
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)
